4-({[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid
Description
The compound is a benzothieno[2,3-d]pyrimidinone derivative featuring a hexahydro fused ring system, a 4-ethoxyphenyl substituent at position 3, and a sulfanylmethyl-benzoic acid moiety at position 2.
Properties
Molecular Formula |
C26H24N2O4S2 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
4-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C26H24N2O4S2/c1-2-32-19-13-11-18(12-14-19)28-24(29)22-20-5-3-4-6-21(20)34-23(22)27-26(28)33-15-16-7-9-17(10-8-16)25(30)31/h7-14H,2-6,15H2,1H3,(H,30,31) |
InChI Key |
JEXQAQRYPTUEQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)C(=O)O)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid typically involves multiple steps:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution or via a Suzuki coupling reaction.
Attachment of the Sulfanyl Group:
Final Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid or its derivatives, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with a benzothieno[2,3-d]pyrimidine core have shown potential as enzyme inhibitors, making this compound a candidate for drug development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, compounds with a benzothieno[2,3-d]pyrimidine core can interact with biological targets such as enzymes or receptors, inhibiting their activity. This interaction often involves binding to the active site of the enzyme or receptor, blocking its normal function.
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following table summarizes key structural differences and their implications:
Physicochemical Properties
- Solubility : The target compound’s benzoic acid group confers higher aqueous solubility compared to ester or amide derivatives (e.g., describes an ethyl ester analog with reduced solubility) .
Key Research Findings
Ethylphenyl analogs () show increased logP values, correlating with improved membrane affinity but lower solubility .
Analytical Data :
- Collision cross-section (CCS) predictions for the benzamide derivative () indicate distinct chromatographic behavior, useful for analytical method development .
Biological Implications :
- The sulfanylmethyl linker in the target compound may facilitate disulfide bond formation with cysteine residues in target proteins, a feature absent in esters or ethers .
Biological Activity
4-({[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid is a complex compound with potential biological activities that merit detailed examination. This article reviews its biological activity based on available research findings, including molecular docking studies, antimicrobial properties, and pharmacokinetic profiles.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Molecular Formula : C26H24N2O4S
- Molecular Weight : 492.62 g/mol
- CAS Number : 613226-77-0
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar thienopyrimidine derivatives. For instance:
- A related compound demonstrated potent antifungal activity against Candida albicans (MIC 4 μg/mL), Aspergillus niger (MIC 2 μg/mL), and Penicillium chrysogenum (MIC 2 μg/mL) .
- The binding interactions of these compounds suggest effective inhibition of target enzymes critical for fungal survival.
Molecular Docking Studies
Molecular docking studies indicate that the compound can effectively bind to various biological targets:
- The compound's structure allows it to fit well into the active sites of enzymes such as dihydrofolate reductase (DHFR), which is crucial for antifungal activity .
- Docking simulations revealed favorable interactions with key amino acid residues within the enzyme's active site, suggesting a mechanism for its biological activity.
Antioxidant Properties
Compounds with similar structures have been evaluated for their antioxidant capacities:
- Research indicates that derivatives containing sulfur moieties exhibit significant antioxidant activity .
- The compound's ability to scavenge free radicals could be attributed to its structural features, which enhance stability and reactivity.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
- In silico studies have shown that related compounds possess suitable intestinal absorption rates and good blood-brain barrier (BBB) permeability .
- Predicted non-toxic characteristics further support the potential for development as a therapeutic agent.
Case Studies
- Antifungal Efficacy : A series of thienopyrimidine derivatives were synthesized and tested against various fungal strains. The most effective compounds showed MIC values comparable to established antifungal agents like ketoconazole .
- Molecular Interactions : Binding studies revealed that certain derivatives formed strong hydrogen bonds with target enzymes, enhancing their potential as drug candidates .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C26H24N2O4S |
| Molecular Weight | 492.62 g/mol |
| CAS Number | 613226-77-0 |
| Antifungal MIC (C. albicans) | 4 μg/mL |
| Antifungal MIC (A. niger) | 2 μg/mL |
| Antifungal MIC (P. chrysogenum) | 2 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
